molecular formula C8H20S2Sn2 B14199644 3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane CAS No. 918904-57-1

3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane

Cat. No.: B14199644
CAS No.: 918904-57-1
M. Wt: 417.8 g/mol
InChI Key: OHTXSAJYZJFFTI-UHFFFAOYSA-N
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Description

3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane is an organotin compound characterized by the presence of tin and sulfur atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane typically involves the reaction of organotin precursors with sulfur-containing reagents. One common method involves the reaction of tetramethyltin with sulfur dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and purification techniques to obtain high yields and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The tin atoms in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Organotin halides and amines.

Scientific Research Applications

3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane involves its interaction with molecular targets through its tin and sulfur atoms. These interactions can lead to the formation of coordination complexes and the activation of specific pathways. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile reagent in both research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    3,3,7,7-Tetramethyl-1,2,5-trithiepane: Another sulfur-containing compound with similar structural features.

    3,3,3’,3’-Tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol: A compound with a similar tetramethyl substitution pattern but different functional groups.

Uniqueness

3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane is unique due to its combination of tin and sulfur atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

918904-57-1

Molecular Formula

C8H20S2Sn2

Molecular Weight

417.8 g/mol

IUPAC Name

3,3,7,7-tetramethyl-1,5,3,7-dithiadistannocane

InChI

InChI=1S/2C2H4S.4CH3.2Sn/c2*1-3-2;;;;;;/h2*1-2H2;4*1H3;;

InChI Key

OHTXSAJYZJFFTI-UHFFFAOYSA-N

Canonical SMILES

C[Sn]1(CSC[Sn](CSC1)(C)C)C

Origin of Product

United States

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